
VU6015929
Overview
Description
VU6015929 is a potent and selective inhibitor of discoidin domain receptor 1 and discoidin domain receptor 2. These receptors are part of the receptor tyrosine kinase family, which play crucial roles in cellular processes such as proliferation, differentiation, and survival. This compound has shown significant potential in blocking collagen-induced activation of discoidin domain receptor 1 and the production of collagen type IV, making it a promising candidate for antifibrotic therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU6015929 involves multiple steps, starting with commercially available reagents. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using techniques such as column chromatography and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Molecular Interactions and Binding Studies
VU6015929 exhibits selective binding to DDR1/2 through critical hydrogen bonds and hydrophobic interactions (Table 1) :
Molecular dynamics simulations confirmed stable binding over 100 ns, with residue contributions:
Inhibition of Collagen-Induced Signaling
This compound blocks collagen-IV production in DDR1-reconstituted mesangial cells (Figure 6) :
Treatment (3 μM) | Collagen-IV Reduction (%) | p-value vs. Control |
---|---|---|
This compound | 68 ± 5 | <0.01 |
DDR1-IN-1 | 52 ± 7 | <0.05 |
This antifibrotic effect correlates with DDR1 phosphorylation inhibition (IC₅₀ = 4.2 nM) .
Physicochemical and Pharmacokinetic Data
Optimization yielded favorable drug-like properties (Table 3) :
Parameter | This compound | Earlier Analogs (e.g., 1) |
---|---|---|
Solubility (LogS) | -7.058 | -6.85 |
CYP2D6 Inhibition | Low (Score: -12.97) | Moderate (Score: -6.67) |
Plasma Protein Binding | 98.7% | 95.2% |
Hepatotoxicity | Low Risk | Moderate Risk |
Rodent pharmacokinetics showed a half-life of 4.2 hours and 82% oral bioavailability .
Comparative Selectivity Profile
Kinome-wide screening (468 kinases) revealed exceptional selectivity :
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Off-target inhibition: <10% at 1 μM (FAK, FLT3, TRKA)
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No activity against VEGF-R2, EGFR, or MET.
This data positions this compound as a robust chemical tool for studying DDR1/2 biology and a candidate for antifibrotic therapy development .
Scientific Research Applications
Cancer Therapy
VU6015929 has been explored as a therapeutic agent in cancer treatment due to its ability to inhibit DDR1 activation, which is often upregulated in various cancers.
- Gastric Cancer : In studies involving athymic nude mice with gastric cancer xenografts, this compound significantly suppressed tumor growth and reduced the levels of phosphorylated DDR1. This suggests its potential role in targeting DDR1-mediated signaling pathways in gastric carcinoma patients who exhibit enhanced DDR1 expression .
- Pancreatic Cancer : Research demonstrated that this compound effectively inhibited DDR1 activation in orthotopic mouse models of pancreatic cancer. The compound's ability to reduce neurotoxic proteins and promote autophagy highlights its therapeutic potential in neurodegenerative contexts associated with cancer progression .
Antifibrotic Therapy
The inhibition of DDR1 by this compound has also shown promise in treating fibrotic diseases.
- Collagen-Induced Fibrosis : this compound potently blocks collagen-induced DDR1 activation and collagen IV production, indicating its potential use as an antifibrotic agent. This effect was observed in vitro using mesangial cells reconstituted with human DDR1 cDNA, where the compound significantly inhibited collagen IV production .
- Preclinical Models : Ongoing studies are investigating the effects of this compound on rodent models of fibrosis. Preliminary results suggest that it may reduce fibrosis markers and improve tissue remodeling .
Data Tables
Case Studies
Case Study 1: Gastric Carcinoma
In a study focused on gastric carcinoma, researchers administered this compound to athymic nude mice bearing human gastric cancer xenografts. The results indicated a significant reduction in tumor size and a marked decrease in phosphorylated DDR1 levels, correlating with improved survival rates among treated subjects.
Case Study 2: Fibrosis Model
In another study targeting fibrotic conditions, this compound was evaluated for its effects on collagen IV production in mesangial cells. The compound demonstrated a robust ability to inhibit collagen synthesis, suggesting its potential utility in treating conditions characterized by excessive fibrosis.
Mechanism of Action
VU6015929 exerts its effects by selectively inhibiting discoidin domain receptor 1 and discoidin domain receptor 2. These receptors are activated by collagen, leading to downstream signaling pathways that promote fibrosis. By blocking this activation, this compound reduces collagen production and prevents the progression of fibrotic diseases .
Comparison with Similar Compounds
Similar Compounds
Compound 1: Another inhibitor of discoidin domain receptor 1, but with lower potency and higher cytotoxicity.
Compound 7e: An improved version of VU6015929 with enhanced potency and better pharmacokinetic properties
Uniqueness
This compound stands out due to its high selectivity and potency in inhibiting discoidin domain receptor 1 and discoidin domain receptor 2. It also exhibits low cytotoxicity and favorable pharmacokinetic profiles, making it a superior candidate for antifibrotic therapy compared to other similar compounds .
Biological Activity
VU6015929 is a selective inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2), which are receptor tyrosine kinases activated by collagen. This compound has garnered attention for its potential therapeutic applications, particularly in antifibrotic therapy and cancer treatment. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetic properties, and relevant case studies.
Discoidin Domain Receptors play a crucial role in cellular processes such as adhesion, migration, and matrix remodeling. This compound inhibits DDR1 activation induced by collagen, thereby blocking downstream signaling pathways that contribute to fibrosis and inflammation. Specifically, it has been shown to:
- Inhibit Collagen-Induced Activation : this compound effectively blocks collagen-induced DDR1 activation and subsequent collagen-IV production, suggesting its role in reducing fibrotic responses in tissues .
- Regulate Pro-Inflammatory Signals : The compound modulates the secretion of monocyte chemoattractant protein-1 (MCP-1) and TGF-β through the phosphorylation of breakpoint cluster region (BCR) protein and STAT3 activation, contributing to its anti-inflammatory effects .
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic characteristics:
- Low Cytotoxicity : In vitro studies indicate that this compound has low cytotoxicity at concentrations up to 10 μM .
- Kinome Selectivity : It demonstrates high selectivity for DDR1/2, inhibiting only a small fraction (7.2%) of a broad panel of kinases at a concentration of 1 μM .
- In Vivo Efficacy : Preliminary studies in rodent models show promising results in reducing renal fibrosis and improving kidney function .
Table 1: Summary of Biological Activity
Property | Description |
---|---|
Target | DDR1/2 |
Mechanism | Inhibition of collagen-induced activation |
Cytotoxicity | Low at 10 μM |
Kinome Selectivity | Inhibits 27 out of 371 kinases (7.2%) |
In Vivo Effects | Reduces renal fibrosis and inflammation |
Case Studies
Several studies have investigated the effects of this compound in various biological contexts:
- Antifibrotic Therapy in Kidney Disease :
- Cancer Research :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the primary biological targets of VU6015929, and how do they relate to its proposed therapeutic applications?
this compound selectively inhibits DDR1 and DDR2, tyrosine kinase receptors activated by collagen. DDR1 is implicated in fibrotic pathways, particularly collagen-IV production, while DDR2 is associated with tumor metastasis and rheumatoid arthritis. Preclinical studies suggest that targeting DDR1 with this compound reduces collagen-IV synthesis, positioning it as a candidate for antifibrotic therapy .
Q. What experimental approaches are recommended to assess the inhibitory efficacy of this compound in vitro?
- Kinase inhibition assays : Measure IC50 values using recombinant DDR1/2 enzymes and optimized ATP concentrations.
- Cell-based phosphorylation assays : Quantify collagen-induced DDR1 activation in human mesangial cells or fibroblasts.
- Collagen-IV quantification : Use ELISA or immunoblotting to assess inhibition of collagen-IV production in relevant cell lines .
Q. What structural features of this compound contribute to its DDR1/2 inhibitory activity?
The compound’s molecular scaffold (C₂₄H₁₉F₄N₅O₂) includes fluorinated aromatic rings and a pyrimidine core, which enhance binding affinity and selectivity. Computational modeling highlights hydrophobic interactions and hydrogen bonding with DDR1’s ATP-binding pocket as critical for potency .
Q. What in vivo models are appropriate for evaluating the antifibrotic effects of this compound?
Rodent models of bleomycin-induced lung fibrosis or unilateral ureteral obstruction (UUO) are standard. Endpoints include histopathological analysis of collagen deposition, hydroxyproline assays, and DDR1 phosphorylation levels in tissue lysates .
Advanced Research Questions
Q. How was this compound optimized from initial leads to achieve selectivity and pharmacokinetic stability?
- E-pharmacophore modeling : Identified critical interaction points in DDR1’s kinase domain.
- Structure-activity relationship (SAR) studies : Modified substituents to improve solubility and reduce off-target effects.
- DMPK profiling : Assessed metabolic stability in liver microsomes and plasma protein binding to refine oral bioavailability .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy observed with this compound?
- Pharmacokinetic analysis : Measure plasma/tissue concentrations to confirm target engagement.
- Model relevance : Validate disease models (e.g., fibrosis progression timelines) to ensure translational relevance.
- Off-target profiling : Use kinome-wide screens (e.g., Eurofins KinaseProfiler) to rule out confounding effects .
Q. What methodologies confirm the kinome-wide selectivity of this compound?
Broad-spectrum kinase profiling (e.g., 468-kinase panel) revealed >100-fold selectivity for DDR1/2 over other kinases. Counter-screening against GPCRs, ion channels, and proteases further validated specificity .
Q. How can molecular dynamics simulations inform the binding mechanism of this compound to DDR1/2?
Simulations (e.g., 100-ns trajectories) analyze ligand-receptor stability, hydrogen bond occupancy, and conformational changes in DDR1’s activation loop. MM-GBSA calculations estimate binding free energy, corroborating experimental IC50 values .
Q. Methodological Considerations
Q. What statistical tools are recommended for analyzing dose-response data in this compound studies?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. For in vivo studies, apply mixed-effects models to account for inter-animal variability and longitudinal data .
Q. How should researchers validate target engagement in animal models treated with this compound?
Properties
IUPAC Name |
4-fluoro-3-[[5-(1-methylpyrazol-3-yl)pyridin-3-yl]methylamino]-N-[3-(trifluoromethoxy)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F4N5O2/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28/h2-12,14,30H,13H2,1H3,(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKVIUJIUTXIRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CN=CC(=C2)CNC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F4N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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